2-Amino-3-methylcyclohexan-1-ol

Stereochemistry Chiral pool synthesis Diastereomer resolution

2-Amino-3-methylcyclohexan-1-ol (CAS 874527-42-1; molecular formula C₇H₁₅NO; molecular weight 129.20 g·mol⁻¹) is a chiral vicinal (1,2-) amino alcohol belonging to the substituted cyclohexane class. The molecule contains three stereogenic centers (C1 bearing OH, C2 bearing NH₂, C3 bearing CH₃), yielding up to eight possible stereoisomers and is most commonly supplied as a mixture of diastereomers at a typical commercial purity of 95% (HPLC).

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13628484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylcyclohexan-1-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CCCC(C1N)O
InChIInChI=1S/C7H15NO/c1-5-3-2-4-6(9)7(5)8/h5-7,9H,2-4,8H2,1H3
InChIKeySODIDXLDSFHMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylcyclohexan-1-ol: Structural Identity, Procurement-Relevant Specifications, and Class Positioning


2-Amino-3-methylcyclohexan-1-ol (CAS 874527-42-1; molecular formula C₇H₁₅NO; molecular weight 129.20 g·mol⁻¹) is a chiral vicinal (1,2-) amino alcohol belonging to the substituted cyclohexane class . The molecule contains three stereogenic centers (C1 bearing OH, C2 bearing NH₂, C3 bearing CH₃), yielding up to eight possible stereoisomers and is most commonly supplied as a mixture of diastereomers at a typical commercial purity of 95% (HPLC) . This compound serves as a stereochemically enriched building block for asymmetric synthesis, organocatalyst development, and medicinal chemistry probing of β-amino alcohol pharmacophores [1]. Its procurement value is defined not by a single dominant biological target but by its structural differentiation—specifically the C3-methyl substitution pattern on the cyclohexane 1,2-amino alcohol scaffold—relative to the widely available 2-aminocyclohexanol analogues.

Why 2-Amino-3-methylcyclohexan-1-ol Cannot Be Replaced by Unsubstituted or Regioisomeric Aminocyclohexanols


Generic substitution of 2-amino-3-methylcyclohexan-1-ol with simpler aminocyclohexanols such as 2-aminocyclohexanol (CAS 6850-38-0) or trans-2-aminocyclohexanol (CAS 6982-39-4) fails because the C3-methyl group introduces a third stereocenter absent in the parent scaffold, fundamentally altering the stereochemical landscape (8 possible stereoisomers vs. 4) . This additional methyl substituent increases the molecular weight by 12.2% (129.20 vs. 115.17 g·mol⁻¹), raises calculated lipophilicity (estimated Δ logP ≈ +0.5), and modulates both the conformational ensemble of the cyclohexane ring and the intramolecular hydrogen-bonding network between the vicinal NH₂ and OH groups . N-Methyl analogues such as 2-(methylamino)cyclohexanol alter the hydrogen-bond donor capacity at nitrogen rather than the ring substitution pattern, producing distinct reactivity in organocatalytic applications where the free primary amine is essential for enamine formation [1]. These structural differences are not cosmetic—they translate into quantifiable divergences in stereochemical outcomes, physicochemical properties, and application suitability documented in the evidence below.

2-Amino-3-methylcyclohexan-1-ol: Quantitative Differentiation Evidence Against Closest Structural Comparators


Stereochemical Complexity: Three vs. Two Stereocenters Differentiates This Compound from 2-Aminocyclohexanol

2-Amino-3-methylcyclohexan-1-ol possesses three stereogenic centers (C1, C2, C3) compared to two (C1, C2) in the unsubstituted 2-aminocyclohexanol scaffold . This results in a maximum of 8 stereoisomers (4 diastereomeric pairs) for the target compound versus 4 stereoisomers (2 enantiomeric pairs) for 2-aminocyclohexanol. The presence of the additional methyl-bearing stereocenter at C3 introduces diastereomeric relationships absent in the parent compound, directly impacting the complexity and selectivity achievable in asymmetric synthesis applications [1]. The commercially supplied mixture of diastereomers (CAS 874527-42-1) provides a distinct stereochemical input relative to the single-diastereomer trans-2-aminocyclohexanol (CAS 6982-39-4), which lacks the methyl substituent entirely.

Stereochemistry Chiral pool synthesis Diastereomer resolution

Regioisomeric Differentiation: C3-Methyl vs. C2-Methyl Substitution in Aminocyclohexanol Scaffolds

The methyl group in 2-amino-3-methylcyclohexan-1-ol is located at the C3 position, adjacent to the amino-bearing C2 carbon. This contrasts with the regioisomer 2-amino-2-methylcyclohexanol, where the methyl and amino groups share the same carbon (C2). In 2-amino-2-methylcyclohexanol, the quaternary C2 center eliminates one stereocenter (reducing total stereocenters from 3 to 2) and places the methyl group geminal to the amine, sterically hindering nucleophilic reactivity at nitrogen . The vicinal (1,2-) relationship between NH₂ and OH is preserved in both compounds, but the C3-methyl substitution in the target compound maintains a secondary amine character (pKa ~10-11 for protonated form) versus the more sterically encumbered amine in the C2-methyl regioisomer, which is critical for applications requiring unhindered amine nucleophilicity such as organocatalytic enamine formation [1].

Regioisomerism Structure-activity relationship Substituent effects

Vicinal Amino Alcohol Pharmacophore: Class-Level Catalytic Performance Exceeding 95% Enantiomeric Excess in Asymmetric Transformations

The 1,2-amino alcohol (β-amino alcohol) motif shared by 2-amino-3-methylcyclohexan-1-ol has been extensively validated in the broader class of 2-aminocyclohexanol derivatives as a privileged scaffold for asymmetric catalysis. In a landmark study, enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol derivatives—resolved to >99% ee via mandelic acid resolution—delivered products with up to 96% enantiomeric excess in asymmetric phenyl transfer reactions to benzaldehydes and in transfer hydrogenations of aryl ketones [1]. More recently, prolinamides derived from 2-aminocyclohexanols were demonstrated to catalyze the List-Lerner-Barbas aldol reaction of cyclohexanone with benzaldehyde, achieving a diastereomeric ratio of up to 97:3 (anti/syn) and 96% ee [2]. These class-level results establish a quantitative performance benchmark for cyclohexane-based β-amino alcohols in asymmetric catalysis, and the additional methyl substituent in the target compound provides a handle for further tuning of steric and electronic properties in ligand design.

Asymmetric catalysis Organocatalysis Chiral ligands

Molecular Weight and Lipophilicity Differentiation from 2-Aminocyclohexanol: Implications for Permeability and Solubility

The molecular weight of 2-amino-3-methylcyclohexan-1-ol (129.20 g·mol⁻¹) is 12.2% higher than that of 2-aminocyclohexanol (115.17 g·mol⁻¹) due to the additional methyl substituent . This mass increase is accompanied by an estimated elevation of the octanol-water partition coefficient (logP) by approximately +0.5 log units, consistent with the well-established Hansch π-value for an aliphatic methyl group (~+0.5) [1]. The predicted impact on drug-likeness parameters is quantifiable: the target compound has one additional heavy atom (9 vs. 8), one additional rotatable bond consideration (though both have zero formal rotatable bonds in the ring), and a modest increase in polar surface area contribution from the methyl group. For procurement targeting CNS-penetrant candidates, this lipophilicity increase may favor blood-brain barrier penetration (optimal CNS logP range ~2-4), while for aqueous solubility-limited applications, the unsubstituted analogue may be preferred.

Physicochemical properties Lipophilicity Drug-likeness

Diastereomeric Mixture vs. Single Diastereomer Supply: Impact on Downstream Resolution Requirements

The commercially prevalent form of 2-amino-3-methylcyclohexan-1-ol (CAS 874527-42-1) is supplied as a mixture of diastereomers at 95% purity (HPLC), as documented by multiple chemical suppliers . In contrast, trans-2-aminocyclohexanol (CAS 6982-39-4) is routinely available as a single diastereomer (≥96% purity) . For the target compound, resolution of the individual diastereomers presents an additional synthetic challenge: the class-level resolution protocol using (R)- and (S)-mandelic acid delivers >99% ee for 2-aminocyclohexanol derivatives, but its efficiency on the C3-methyl-substituted scaffold—where a third stereocenter introduces diastereomeric relationships—has not been experimentally established [1]. Users procuring this compound must therefore anticipate that obtaining a single enantiomerically pure diastereomer may require chromatographic separation or enzymatic resolution steps beyond those validated for the simpler scaffold.

Diastereomer separation Chiral resolution Procurement specification

Evidence-Backed Selection Scenarios for 2-Amino-3-methylcyclohexan-1-ol in Research and Industrial Procurement


Chiral Ligand Development Requiring Steric Tuning of the Cyclohexane Scaffold

When developing novel chiral P,O- or N,O-ligands based on the 1,2-amino alcohol motif, the C3-methyl group of 2-amino-3-methylcyclohexan-1-ol offers a steric tuning handle absent from 2-aminocyclohexanol. The established class-level enantioselectivity ceiling of 96% ee for 2-aminocyclohexanol-derived ligands [1] provides a quantitative baseline; the additional methyl substituent may enhance or modulate this selectivity through conformational restriction of the cyclohexane ring. This compound is the appropriate choice when a structure–selectivity relationship study requires systematic variation of ring substitution, as supported by the three-stereocenter architecture and secondary amine character documented above.

Stereochemical Probe in Enzyme-Substrate Interaction Studies

The increased stereochemical complexity of 2-amino-3-methylcyclohexan-1-ol (8 possible stereoisomers vs. 4 for 2-aminocyclohexanol) makes it a valuable probe for studying stereochemical recognition by enzymes that process β-amino alcohols, such as cyclohexylamine oxidase (CHAO) and ω-transaminases [2]. The diastereomeric mixture form (CAS 874527-42-1, 95% purity ) provides a direct substrate for enzyme screening without prior resolution, enabling identification of stereoselective biocatalysts that discriminate among the eight possible stereoisomers.

Pharmacophore Exploration of MAO-A and Related Amine Oxidase Targets

The 2-aminocyclohexanol scaffold has documented activity against monoamine oxidase A (MAO-A); class-level data show that certain aminocyclohexanol derivatives inhibit bovine brain mitochondrial MAO-A, though specific IC₅₀ values for 2-amino-3-methylcyclohexan-1-ol remain unreported in the curated public domain . The C3-methyl substitution differentiates this compound from the unsubstituted analogue by increasing lipophilicity (estimated ΔlogP ≈ +0.5 [3]), which may enhance membrane permeability and target engagement. This compound is suitable for structure–activity relationship (SAR) campaigns probing the effect of cyclohexane ring substitution on MAO isoform selectivity and potency.

Building Block for Diastereoselective Synthesis of Polyfunctionalized Cyclohexane Derivatives

The vicinal arrangement of amino and hydroxyl groups, combined with the C3-methyl substituent, makes 2-amino-3-methylcyclohexan-1-ol a strategic intermediate for diastereoselective transformations—including directed epoxidation, aziridination, or N,O-acetal formation—where the methyl group can exert stereodirecting effects through 1,3-allylic strain or conformational biasing [4]. The commercial availability at 95% purity in practical quantities (1g–10g scale) facilitates multi-step synthetic sequence development without requiring in-house synthesis of the starting amino alcohol.

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